Uracil-5-3H

Description

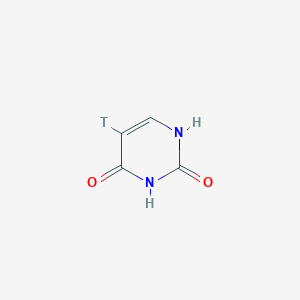

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N2O2 |

|---|---|

Molecular Weight |

114.09 g/mol |

IUPAC Name |

5-tritio-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i1T |

InChI Key |

ISAKRJDGNUQOIC-CNRUNOGKSA-N |

SMILES |

C1=CNC(=O)NC1=O |

Isomeric SMILES |

[3H]C1=CNC(=O)NC1=O |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Radical-Mediated Reactions

Uracil-5-³H participates in radical-driven processes, particularly under ionizing radiation or oxidative stress:

-

Hydroxyl Radical (- OH) Reactions : In aqueous systems, hydroxyl radicals generated via water radiolysis abstract hydrogen (or tritium) from the 5-position, forming a uracil-5-yl radical. This intermediate reacts with scavengers like tert-butanol, leading to closed-shell products such as N-uracil-5-yloxamic acid (barrier-free pathway, ΔG = −67.2 kcal mol⁻¹) .

-

Radiolysis Stability : Radiolysis experiments with X-rays (140 Gy dose) in hypoxic conditions showed that 5-substituted uracils like uracil-5-yl O-sulfamate degrade via C5–O bond cleavage, releasing NH₂SO₃⁻ and uracilyl radicals . Tritium labeling at C5 may alter reaction kinetics due to isotopic mass effects.

Electrophilic Substitution at the 5-Position

The 5-position of uracil is highly reactive toward electrophilic agents:

-

Bromination : Uracil undergoes sequential bromination, first forming 5-bromouracil and ultimately 5,5-dibromo-6-hydroxyhydrouracil. The reaction proceeds via a 5-bromo-6-hydroxy-hydropyrimidine intermediate, with dehydration yielding stable 5-bromouracil .

-

Selenation : Silver-catalyzed three-component reactions with arylboronic acids and selenium enable regioselective C5–H selenation. This method produces 5-arylselanyluracils via arylselanyl radical intermediates .

Photochemical Reactions

UV irradiation induces structural changes in uracil derivatives:

-

Photohydration : Uracil-5-³H undergoes hydration at the C6 position upon UV exposure, forming 6-hydroxydihydrouracil. A twisted intermediate with a 5H4 ring pucker facilitates nucleophilic water addition (activation barrier: ~10 kcal/mol) .

-

Radical Formation : 5-Halouracils (e.g., 5-bromo- or 5-iodouracil) generate C5-centered uracil radicals under UV light, which abstract hydrogen from adjacent nucleotides. Tritium labeling may enhance radical stability or alter reaction pathways .

Degradation and Electron Attachment

Dissociative electron attachment (DEA) studies reveal fragmentation pathways:

-

C5–O Bond Cleavage : DEA of uracil-5-yl O-sulfamate produces NH₂SO₃⁻ (m/z 96) and NHSO₃⁻ (m/z 95) at 0–1.3 eV electron energy .

-

Ring-Opening Reactions : Anions like C₃H₃N₂O₂⁻ (m/z 99) form via endothermic pathways (ΔG = −1.70 eV), indicating tritium’s potential influence on bond dissociation energies .

Synthetic and Stability Considerations

-

Synthesis : 5-Substituted uracils are synthesized via nucleophilic substitution or cycloaddition. For example, 5-ethynyluracil derivatives react with nitrile oxides in 1,3-dipolar cycloadditions to yield heterocyclic adducts .

-

Acid/Base Stability : Uracil-5-³H resists hydrolysis under physiological pH but degrades in strongly acidic or basic conditions. Hydrazine opens the uracil ring at pH > 10.5 or < 4 .

Table 1: Key Reaction Pathways and Thermodynamic Data

*Activation barrier for intermediate formation.

Table 2: Anion Formation via Dissociative Electron Attachment

| Anion (m/z) | Identity | Threshold (eV) | Resonance Peaks (eV) |

|---|---|---|---|

| 96 | NH₂SO₃⁻ | 0 | 0, 0.25, 1.31 |

| 95 | NHSO₃⁻ | −1.41 | 0, 0.2 |

| 99 | C₃H₃N₂O₂⁻ | −1.70 | 0.1, 0.8 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Uracil-5-³H vs. 5-Amino-1,3-Dimethyl-Uracil Hydrochloride

Structural Differences :

- Uracil-5-³H : Retains the core uracil structure (2,4-dioxypyrimidine) with a tritium atom at position 5. Molecular formula: C₄H₃³HN₂O₂.

- 5-Amino-1,3-Dimethyl-Uracil Hydrochloride: Features an amino group (-NH₂) at position 5 and methyl groups (-CH₃) at positions 1 and 3. Molecular formula: C₆H₁₀ClN₃O₂ .

Functional Contrast :

- Uracil-5-³H : Primarily used for radiolabeling in RNA metabolism studies. Its β-emission (from ³H) facilitates autoradiography and liquid scintillation counting.

- 5-Amino-1,3-Dimethyl-Uracil Hydrochloride: Lacks radioactivity. The amino and methyl groups enhance stability and alter solubility, making it a candidate for pharmaceutical intermediates or enzyme inhibition studies .

Data Table 1: Structural and Functional Comparison

| Property | Uracil-5-³H | 5-Amino-1,3-Dimethyl-Uracil Hydrochloride |

|---|---|---|

| Molecular Formula | C₄H₃³HN₂O₂ | C₆H₁₀ClN₃O₂ |

| Molecular Weight | ~127.1 g/mol (³H adds 3 Da) | 191.615 g/mol |

| Key Substituents | ³H at C5 | -NH₂ at C5; -CH₃ at N1 and N3 |

| Stability | Radioactive decay (t₁/₂ ~12.3 yr) | Stable; enhanced by methyl groups |

| Primary Application | Radiolabeling in RNA studies | Pharmaceutical synthesis, enzyme studies |

Uracil-5-³H vs. 5-Fluorouracil (5-FU)

Structural Differences :

- Uracil-5-³H : Hydrogen at C5 replaced by ³H.

- 5-Fluorouracil : Fluorine atom at C5. Molecular formula: C₄H₃FN₂O₂.

Functional Contrast :

- Uracil-5-³H: Non-toxic tracer for RNA pathways.

- 5-FU : Antimetabolite chemotherapeutic agent. The fluorine disrupts thymidylate synthase, inhibiting DNA synthesis in cancer cells.

Data Table 2: Pharmacological Comparison

| Property | Uracil-5-³H | 5-Fluorouracil (5-FU) |

|---|---|---|

| Bioactivity | Non-toxic tracer | Cytotoxic antimetabolite |

| Mechanism | RNA incorporation tracking | TS inhibition, DNA synthesis disruption |

| Clinical Use | Research-only | Colorectal, breast cancer treatment |

Preparation Methods

Synthesis of 5-Iodouracil Nucleoside Analogues

The 5-iodouracil precursor is prepared via the Vorbruggen method, which couples silylated 5-iodouracil with a protected sugar moiety (e.g., acetylated lactole). Silylation enhances the reactivity of uracil’s hydroxyl groups, facilitating nucleophilic attack on the sugar’s anomeric carbon. The reaction employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst, yielding the iodinated nucleoside with 60.9% efficiency.

Tritium Gas Incorporation via Palladium-Catalyzed Hydrogenation

The iodinated precursor undergoes hydrogenation using tritium gas (T₂) in the presence of palladium on carbon (Pd/C). Conducted in a dioxane/NaOH solvent system, this reaction replaces the iodine atom at the 5-position with tritium. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Dioxane/NaOH (0.1 M) |

| Reaction Temperature | Ambient (25°C) |

| Reaction Time | 2–4 hours |

| Specific Activity | 894 GBq/mmol |

The alkaline environment prevents acid-catalyzed degradation of the uracil ring, while Pd/C facilitates heterolytic cleavage of the C–I bond, enabling tritium insertion.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing solvent composition and catalyst loading is critical for maximizing yield. Opening the reaction vessel after 5 minutes shifts the equilibrium by removing ethanol, a byproduct of silylation, thereby reducing side reactions (e.g., ethanolysis of intermediates). This adjustment suppresses byproduct formation from 20% to <2%, elevating the final yield to 87.2% after purification.

Purification Techniques and Radiochemical Purity Assessment

Post-hydrogenation, Uracil-5-³H is purified via TLC using silica gel GF₂₅₄ plates and a dichloromethane-methanol (9:1) mobile phase. This step isolates the radiolabeled compound from unreacted precursors and deuterated byproducts. Radiochemical purity (98%) is verified using scintillation counting, while chemical concentration (0.018 mg/mL) is determined via UV spectroscopy at 288 nm.

Comparative Analysis of Tritium Labeling Techniques

While catalytic hydrogenation dominates Uracil-5-³H synthesis, alternative methods face limitations:

- Enzymatic Incorporation : Requires uracil phosphoribosyltransferase and tritiated precursors, often resulting in lower specific activity.

- Nucleophilic Substitution : Limited by the poor leaving-group ability of hydrogen and competing side reactions at N1/N3 positions.

The Pd/C-mediated approach outperforms these methods in scalability and isotopic fidelity, making it the gold standard for high-activity Uracil-5-³H production.

Q & A

Q. Q. What safety protocols are critical for handling Uracil-5-H in shared laboratory environments?

- Methodological Answer :

- Containment : Use fume hoods for volatile steps (e.g., solvent evaporation).

- Waste Management : Segregate tritiated waste and decay storage (≥10 half-lives, ~123 years).

- Monitoring : Conduct regular wipe tests and personal dosimetry. Train personnel on ALARA (As Low As Reasonably Achievable) principles .

Q. Tables for Reference

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| Uracil-5-H Activity | 0.1–1.0 µCi/mL for cell culture | |

| HPLC Retention Time | 3.5–4.5 min (C18 column) | |

| Scintillation Counting Efficiency | 40–60% (tritium-specific) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.